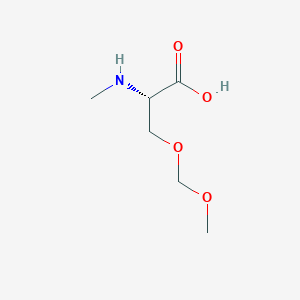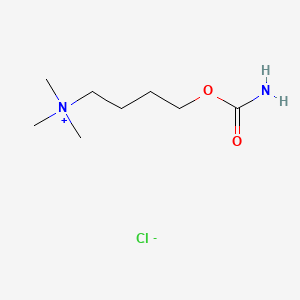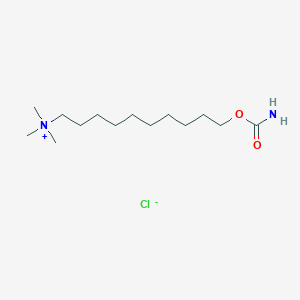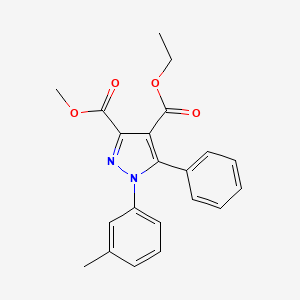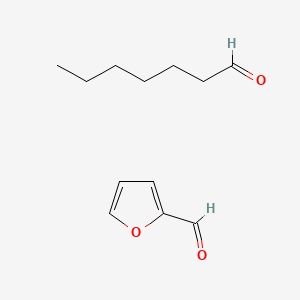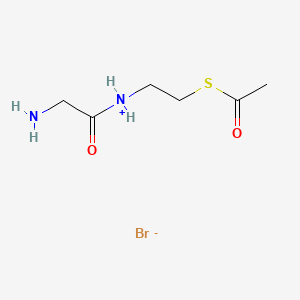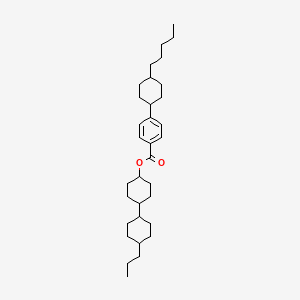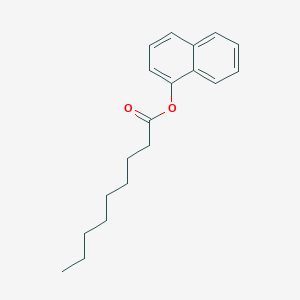![molecular formula C19H17N3NaO8PS B13785217 2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt CAS No. 68133-28-8](/img/structure/B13785217.png)
2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt is a complex organic compound belonging to the class of naphthalene sulfonates. These compounds are characterized by a naphthalene moiety with a sulfonic acid group at the 2-position. This particular compound is notable for its azo linkage, which imparts unique chemical and physical properties.
准备方法
The synthesis of 2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 6-amino-2-naphthalenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-phosphonophenol under controlled conditions to form the azo compound.
Acetylation: The resulting compound undergoes acetylation with acetyl chloride or acetic anhydride to introduce the acetylmethylamino group.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated control systems to ensure consistency and efficiency.
化学反应分析
2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions, often using agents like sodium dithionite, can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or nitration, under specific conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt has diverse applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, including its use as a diagnostic agent, is ongoing.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt involves its interaction with molecular targets such as enzymes and proteins. The azo linkage and sulfonic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar compounds include other naphthalene sulfonates and azo dyes. For example:
2-Naphthalenesulfonic acid, 6-amino-5-[2-[3-[(ethylphenylamino)sulfonyl]-4-methylphenyl]diazenyl]-4-hydroxy-, sodium salt: .
2-Naphthalenesulfonic acid, 6-[(2-hydroxy-5-methylphenyl)azo]-, monosodium salt: .
Compared to these compounds, 2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt is unique due to its specific functional groups and the presence of the phosphonophenyl moiety, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
68133-28-8 |
|---|---|
分子式 |
C19H17N3NaO8PS |
分子量 |
501.4 g/mol |
IUPAC 名称 |
sodium;4-hydroxy-6-(2-oxopropylamino)-3-[(3-phosphonophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H18N3O8PS.Na/c1-11(23)10-20-13-6-5-12-7-17(32(28,29)30)18(19(24)16(12)9-13)22-21-14-3-2-4-15(8-14)31(25,26)27;/h2-9,20,24H,10H2,1H3,(H2,25,26,27)(H,28,29,30);/q;+1/p-1 |
InChI 键 |
PZJXSBLPIYLKDY-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)CNC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)P(=O)(O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
